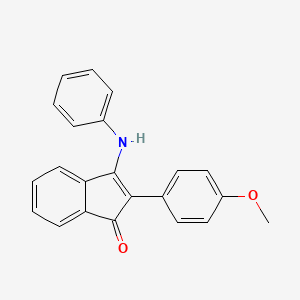![molecular formula C14H12Cl2N2O2S B5789504 2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide](/img/structure/B5789504.png)
2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide, also known as TAK-659, is a small molecule inhibitor that targets the protein known as Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Mechanism of Action
2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide binds irreversibly to the active site of BTK, inhibiting its kinase activity and preventing downstream signaling events. This leads to the suppression of B-cell receptor signaling and the induction of apoptosis in malignant B cells.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to selectively target BTK, with minimal off-target effects on other kinases. This compound has also demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. In addition, this compound has been shown to penetrate the blood-brain barrier, which may be beneficial for the treatment of central nervous system (CNS) malignancies.
Advantages and Limitations for Lab Experiments
One advantage of 2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide is its specificity for BTK, which may reduce the risk of off-target effects and toxicity. However, one limitation is the potential for resistance to develop over time, particularly in patients with mutations in the BTK gene. In addition, the optimal dosing and scheduling of this compound in combination with other therapies is still being investigated.
Future Directions
For 2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide research include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies, as well as investigations into its potential use in combination with other targeted therapies. In addition, further studies are needed to understand the mechanisms of resistance to this compound and to identify biomarkers that may predict response to treatment. Finally, the potential use of this compound in other BTK-mediated diseases, such as autoimmune disorders, is an area of active investigation.
Synthesis Methods
The synthesis of 2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide involves several steps, including the reaction of 2,4-dichlorophenyl isocyanate with 2-thienylacetic acid to form the corresponding amide. This amide is then reacted with ethyl chloroformate to produce the ethyl ester, which is subsequently treated with ammonia to yield the target compound.
Scientific Research Applications
2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and MCL. In these studies, this compound has demonstrated potent and selective inhibition of BTK, resulting in the suppression of B-cell receptor signaling and the induction of apoptosis in malignant B cells. This compound has also shown synergistic effects when used in combination with other targeted therapies, such as venetoclax and lenalidomide.
properties
IUPAC Name |
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-thiophen-2-ylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2S/c15-10-4-3-9(12(16)7-10)6-13(17)18-20-14(19)8-11-2-1-5-21-11/h1-5,7H,6,8H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMRINCMBNJOTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CC(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxybenzylidene}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5789431.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5789433.png)
![2-{4-[(4-fluorobenzyl)oxy]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5789437.png)

![4-[1-cyano-2-(4-fluorophenyl)vinyl]benzonitrile](/img/structure/B5789455.png)

![1-({[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5789477.png)
![4-{4-[(4-chlorophenoxy)methyl]benzoyl}morpholine](/img/structure/B5789487.png)
![{4-[(3,4-dichlorobenzoyl)amino]phenoxy}acetic acid](/img/structure/B5789493.png)
![3-ethyl-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5789499.png)
![N-[2-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5789518.png)
![methyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5789522.png)
